CLR457 -

CLR457

Catalog Number: EVT-264005
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor CLR457 inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Source and Classification

CLR457 was developed as a part of ongoing research into inhibitors of the phosphatidylinositol 3-kinase pathway, which plays a crucial role in cell growth, proliferation, and survival. The compound is classified under the category of small molecule inhibitors targeting class I phosphoinositide 3-kinases, which include several isoforms such as PI3Kα and PI3Kδ. This classification is significant due to the role of these kinases in oncogenic signaling pathways that are frequently dysregulated in cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of CLR457 involves several key steps, typically starting from commercially available precursors. The synthetic route includes:

  1. Formation of Key Intermediates: The initial step often involves the reaction of specific halogenated pyrimidines with amines or other nucleophiles through nucleophilic substitution reactions (S_N2).
  2. Coupling Reactions: Subsequent coupling reactions are performed using boric acid derivatives to introduce functional groups that enhance biological activity.
  3. Purification and Characterization: The final products are purified using high-performance liquid chromatography (HPLC) and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

The detailed synthetic pathways can be illustrated through reaction schemes that outline the reagents and conditions used at each stage.

Molecular Structure Analysis

Structure and Data

CLR457 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is typically represented as C18H20N4O2C_{18}H_{20}N_4O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 328.38 g/mol.
  • Structural Features: The structure includes a pyrimidine core substituted with morpholine groups, which are essential for its interaction with target proteins involved in the phosphatidylinositol 3-kinase pathway .
Chemical Reactions Analysis

Reactions and Technical Details

CLR457 undergoes various chemical reactions that facilitate its mechanism of action as an inhibitor:

  1. Binding Interactions: CLR457 binds to the active site of phosphoinositide 3-kinases, preventing substrate phosphorylation.
  2. Inhibition Mechanism: The compound's interaction with the enzyme alters its conformation, effectively blocking downstream signaling pathways critical for tumor growth and survival.

The efficacy of CLR457 is often quantified using in vitro assays to determine its half-maximal inhibitory concentration (IC50) against specific targets within the PI3K family .

Mechanism of Action

Process and Data

CLR457 exerts its therapeutic effects primarily through inhibition of the phosphatidylinositol 3-kinase signaling pathway:

  1. Target Engagement: By binding to the catalytic subunit of class I phosphoinositide 3-kinases, CLR457 inhibits their activity.
  2. Downstream Effects: This inhibition leads to decreased levels of phosphatidylinositol (3,4,5)-trisphosphate, resulting in reduced activation of protein kinase B (Akt) and subsequent downstream signaling cascades that promote cell survival and proliferation .

Preclinical studies have shown that CLR457 effectively reduces tumor growth in xenograft models harboring PIK3CA mutations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CLR457 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within a defined range suitable for pharmaceutical applications.

These properties are critical for formulation development and determining appropriate dosing regimens in clinical settings .

Applications

Scientific Uses

CLR457's primary application lies within oncology as a targeted therapy for tumors with aberrant activation of the phosphatidylinositol 3-kinase pathway. Its ongoing clinical trials aim to establish its efficacy across various cancer types, particularly those resistant to conventional therapies.

Introduction to CLR457 in the Context of PI3K Pathway Targeting

The phosphatidylinositol 3-kinase (PI3K) pathway represents one of the most frequently dysregulated signaling networks in human cancers, governing critical cellular processes including proliferation, survival, metabolism, and growth. Class I PI3Ks, particularly the class IA isoforms (p110α, p110β, p110δ), function as heterodimers consisting of catalytic (p110) and regulatory (p85) subunits. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), these enzymes catalyze the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), initiating a cascade that activates AKT and mTOR – central drivers of oncogenesis [3]. Genomic alterations in components of this pathway (e.g., PIK3CA mutations, PTEN loss, AKT amplifications) occur in a substantial proportion of solid tumors, making it a compelling therapeutic target [1] [3].

CLR457 (NVP-CLR457) emerged as a novel, orally bioavailable small-molecule inhibitor designed to potently and equitably target all class I PI3K isoforms (p110α, p110β, p110δ, p110γ). Its development reflected a strategic effort to leverage the potential benefits of broad pathway suppression while addressing critical limitations observed in earlier generations of PI3K inhibitors, particularly concerning central nervous system (CNS) penetration and off-target effects [1] [2].

Role of Pan-Class I PI3K Inhibition in Oncogenic Signaling

The rationale for developing pan-class I PI3K inhibitors stems from the complex interplay and compensatory mechanisms among PI3K isoforms in cancer biology. While isoform-specific inhibitors (e.g., p110α-specific alpelisib or p110δ-specific idelalisib) show efficacy in defined contexts, several factors support a pan-inhibition approach:

  • Co-expression and Functional Redundancy: Multiple class I isoforms (α, β, δ) are frequently co-expressed in solid tumors. Functional redundancy allows one isoform to compensate when another is inhibited, limiting the efficacy of selective agents. Pan-inhibition aims to overcome this compensatory signaling [3] [6].
  • Distinct Oncogenic Roles: Different isoforms contribute uniquely to tumorigenesis. p110α is frequently mutated in cancers like breast, colorectal, and endometrial. p110β is crucial in PTEN-deficient tumors. p110δ and p110γ play significant roles in hematologic malignancies and the tumor microenvironment by modulating immune cell function [3] [8]. Targeting all isoforms simultaneously offers the potential for broader efficacy across diverse tumor types and molecular contexts.
  • Overcoming Heterogeneity: Intratumoral heterogeneity often leads to subpopulations of cancer cells reliant on different isoforms. Pan-inhibition theoretically targets all relevant oncogenic drivers within a heterogeneous tumor [6].

CLR457 was explicitly designed as a "balanced" pan-class I inhibitor. Preclinical biochemical assays demonstrated its ability to inhibit all four class I isoforms with nanomolar potency:Table 1: CLR457 In Vitro Isoform Inhibition Profile (IC50)

PI3K IsoformIC50 (nM) (Mean ± SD)Primary Association
p110α89 ± 29Solid tumors, PIK3CA mutations
p110β56 ± 35PTEN-deficient tumors
p110δ39 ± 10Hematologic malignancies, immunity
p110γ230 ± 31Immunity, inflammation, solid tumors

[1]

This balanced profile (IC50s ranging from 39-230 nM) was intended to ensure comprehensive pathway blockade. Supporting this, CLR457 exhibited robust dose-dependent antitumor activity in multiple preclinical models. In Rat1 fibroblast xenografts engineered to express constitutively active myristoylated p110α or p110δ, CLR457 administration significantly suppressed tumor growth. Importantly, it also demonstrated efficacy in a patient-derived xenograft (PDX) model of breast cancer harboring the common PIK3CA H1047R activating mutation (HBRX2524 model), confirming activity against clinically relevant mutations [1]. Furthermore, CLR457 interfered with glucose homeostasis in these models, a known on-target effect resulting from PI3Kα's critical role in insulin signaling, serving as a pharmacodynamic biomarker of pathway engagement [1] [5].

Rationale for Developing CLR457 as a Non-CNS-Penetrant Inhibitor

The development of CLR457 was significantly influenced by the clinical experience with earlier pan-PI3K inhibitors, particularly buparlisib (BKM120). While buparlisib demonstrated antitumor potential, its clinical utility was severely hampered by a challenging toxicity profile. A major contributor to this was its significant penetration of the blood-brain barrier (BBB), leading to dose-limiting CNS adverse effects [1] [2] [5].

  • CNS Toxicity of First-Generation Inhibitors: Buparlisib, a prototypical pan-PI3K inhibitor, readily crosses the BBB. This resulted in a high incidence of mood disturbances (anxiety, depression), irritability, and insomnia in clinical trials. These CNS toxicities were dose-limiting, often prevented adequate dose escalation to achieve optimal target inhibition in peripheral tumors, and negatively impacted patient quality of life and treatment adherence [2] [5]. Off-target inhibition of microtubule polymerization by buparlisib further contributed to neurotoxicity [2].
  • Design Strategy for CLR457: To overcome these limitations, CLR457 was deliberately engineered to minimize CNS penetration and eliminate off-target microtubule interactions. Medicinal chemistry efforts focused on modifying the molecular structure to reduce passive diffusion across the BBB and potentially increase efflux transporter affinity (e.g., P-glycoprotein) without compromising its potent pan-PI3K inhibitory activity [2]. Crucially, these efforts also successfully eliminated the microtubule-destabilizing activity observed with buparlisib, aiming for a cleaner on-target profile [1] [2].
  • Preclinical Validation of Reduced CNS Penetration: Pharmacokinetic studies comparing CLR457 to buparlisib provided evidence for the success of this design strategy. Key metrics demonstrated significantly reduced brain exposure for CLR457:Table 2: Preclinical CNS Penetration Profile Comparison
ParameterCLR457Buparlisib (BKM120)Significance
Brain-to-Plasma Ratio (Kp)Very LowHighIndicates minimal passive diffusion into the brain.
Cmax (Brain)Very LowHighConfirms low peak concentrations in brain tissue.
AUCbrain/AUCplasma<< 1>1Demonstrates substantially lower overall brain exposure relative to systemic circulation.
Microtubule InhibitionAbsentPresentEliminates off-target neurotoxicity mechanism.

[1] [2]

This reduced CNS penetration was predicted to translate into a significantly improved clinical tolerability profile, allowing for higher systemic dosing and potentially more sustained and profound PI3K pathway inhibition in peripheral tumors compared to brain-penetrant agents like buparlisib. The primary objective was to achieve pharmacologically active concentrations in tumors (as confirmed by PK modeling at the 100 mg dose in the phase I trial) without incurring the CNS-driven dose-limiting toxicities [1]. Furthermore, avoiding microtubule inhibition removed another source of neurotoxicity and potential peripheral neuropathy [2].

Properties

Product Name

CLR457

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

CLR457; CLR-457; CLR 457.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.